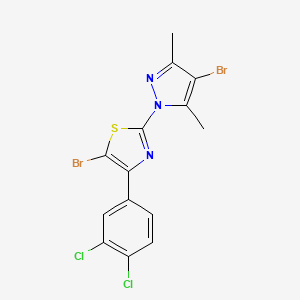
5-bromo-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-4-(3,4-dichlorophenyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-4-(3,4-dichlorophenyl)-1,3-thiazole is a useful research compound. Its molecular formula is C14H9Br2Cl2N3S and its molecular weight is 482.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-bromo-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-4-(3,4-dichlorophenyl)-1,3-thiazole is part of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the thiazole ring followed by bromination and pyrazole substitution. The detailed synthetic pathway can be summarized as follows:
- Formation of Thiazole : Initial condensation reactions lead to the formation of a thiazole core.
- Bromination : Selective bromination at specific positions on the thiazole and pyrazole rings.
- Substitution Reactions : Introduction of the 3,4-dichlorophenyl group through nucleophilic substitution methods.
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential as a therapeutic agent.
Antitumor Activity
Recent studies have shown that compounds containing thiazole and pyrazole moieties exhibit significant antitumor activity. For instance, a related compound demonstrated an IC50 value of 4.9 μM against triple-negative breast cancer (TNBC) cell lines, indicating potent cytotoxic effects . The mechanism involves the inhibition of key signaling pathways such as EGFR phosphorylation and downregulation of downstream effectors like ERK and STAT3 .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known to inhibit bacterial growth by disrupting cell wall synthesis and function. In vitro tests have shown that similar compounds can effectively inhibit various bacterial strains, suggesting that this compound may possess similar activity .
Enzyme Inhibition
The enzyme inhibitory potential of this compound has been assessed against α-glucosidase and urease enzymes. Structure–activity relationship (SAR) studies indicate that specific substitutions significantly enhance inhibitory activity. For example, a related thiazole derivative exhibited an IC50 value of 3.20 µM against α-glucosidase . The presence of electron-withdrawing groups such as -CF₃ and -Cl on the aromatic ring was found to be crucial for enhancing enzyme inhibition.
Case Studies
Several case studies highlight the biological significance of compounds similar to this compound:
- Study on Antitumor Activity : A study investigated various thiazole-pyrazoline derivatives for their anticancer properties against multiple cancer cell lines. The results indicated that modifications at specific positions led to enhanced cytotoxicity .
- Antimicrobial Testing : Another study focused on the antimicrobial efficacy of thiazoles against pathogenic bacteria. The findings revealed significant inhibition zones in agar diffusion tests, supporting the potential use of these compounds in treating bacterial infections .
特性
IUPAC Name |
5-bromo-2-(4-bromo-3,5-dimethylpyrazol-1-yl)-4-(3,4-dichlorophenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2Cl2N3S/c1-6-11(15)7(2)21(20-6)14-19-12(13(16)22-14)8-3-4-9(17)10(18)5-8/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCLNCZCIDZCMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NC(=C(S2)Br)C3=CC(=C(C=C3)Cl)Cl)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














